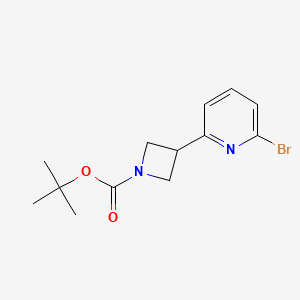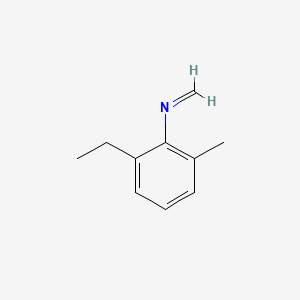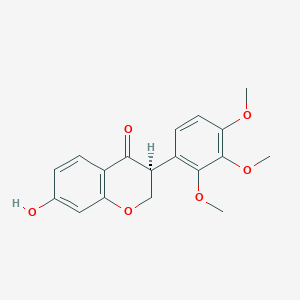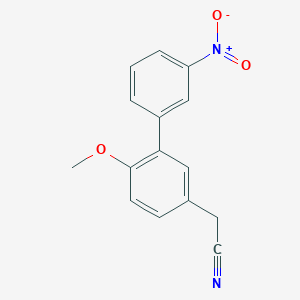
(1-Isothiocyanatopropyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-(-)-1-Phenylpropyl isothiocyanate is an organic compound with the molecular formula C10H11NS It is a chiral isothiocyanate, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(S)-(-)-1-Phenylpropyl isothiocyanate can be synthesized through several methods. One common approach involves the reaction of (S)-(-)-1-phenylpropylamine with thiophosgene. This reaction typically occurs in an inert solvent such as dichloromethane at low temperatures to prevent decomposition of the reactants . Another method involves the use of carbon disulfide and a desulfurating agent like T3P (propane phosphonic acid anhydride) to convert the corresponding amine to the isothiocyanate .
Industrial Production Methods
Industrial production of isothiocyanates often involves the use of safer and more scalable methods. For example, the reaction of primary amines with carbon disulfide followed by treatment with a desulfurating agent is a common industrial approach . This method is preferred due to its relatively low cost and the availability of starting materials.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-(-)-1-Phenylpropyl isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines to form thioureas.
Oxidation: Can be oxidized to form sulfonyl derivatives.
Addition Reactions: Reacts with alcohols and thiols to form corresponding adducts.
Common Reagents and Conditions
Nucleophilic Substitution: Typically involves amines as nucleophiles under mild conditions.
Oxidation: Often uses oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Addition Reactions: Conducted in the presence of a base to facilitate the reaction.
Major Products Formed
Thioureas: Formed from nucleophilic substitution with amines.
Sulfonyl Derivatives: Result from oxidation reactions.
Adducts: Formed from addition reactions with alcohols and thiols.
Applications De Recherche Scientifique
(S)-(-)-1-Phenylpropyl isothiocyanate has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of bioactive molecules with potential therapeutic effects.
Organic Synthesis: Serves as an intermediate in the synthesis of various heterocyclic compounds.
Biochemistry: Utilized in the study of enzyme mechanisms and protein labeling due to its reactive isothiocyanate group.
Industrial Applications: Employed in the production of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (S)-(-)-1-Phenylpropyl isothiocyanate involves its reactivity towards nucleophiles. The isothiocyanate group (N=C=S) is highly electrophilic, allowing it to react readily with nucleophilic sites on biomolecules such as proteins and nucleic acids. This reactivity underlies its use in protein labeling and enzyme inhibition studies .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenyl isothiocyanate: Similar in structure but lacks the chiral center.
Benzyl isothiocyanate: Contains a benzyl group instead of a phenylpropyl group.
Allyl isothiocyanate: Contains an allyl group instead of a phenylpropyl group.
Uniqueness
(S)-(-)-1-Phenylpropyl isothiocyanate is unique due to its chiral center, which can impart specific biological activities and selectivity in reactions. This chiral nature makes it particularly valuable in the synthesis of enantiomerically pure compounds for pharmaceutical applications .
Propriétés
IUPAC Name |
1-isothiocyanatopropylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NS/c1-2-10(11-8-12)9-6-4-3-5-7-9/h3-7,10H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLNMIWGOGGBFNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)N=C=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90504683 |
Source


|
| Record name | (1-Isothiocyanatopropyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90504683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4426-82-8 |
Source


|
| Record name | (1-Isothiocyanatopropyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90504683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-Ethyl-7-fluoro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12084180.png)





![Dichloro[rel-[N2(S)]-N1,N1-dimethyl-N2-[2-[(R)-phenylthio-kappaS]ethyl]-1,2-ethanediamine-kappaNN1,kappaN2](triphenylphosphine)ruthenium(II), compd. with dichloromethane](/img/structure/B12084209.png)



![(1-Ethoxy-1-oxopropan-2-yl) 3-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate](/img/structure/B12084222.png)



